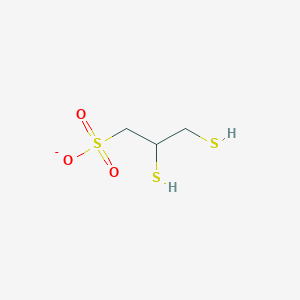

2,3-disulfanylpropane-1-sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(sulfanyl)propane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSRWOIZZXQAD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O3S3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Chemical Modifications of 2,3 Disulfanylpropane 1 Sulfonate

Established Synthesis Pathways of 2,3-Disulfanylpropane-1-sulfonic Acid and its Salts

The synthesis of 2,3-disulfanylpropane-1-sulfonic acid, commonly known as DMPS, and its corresponding salts has been a subject of chemical research for decades. Initial methods have been refined over time to improve efficiency and yield.

Pioneering Synthetic Methodologies

The first reported synthesis of 2,3-disulfanylpropane-1-sulfonic acid (DMPS) dates back to 1956 by V. E. Petrunkin. wikipedia.org Early synthetic routes laid the groundwork for subsequent process optimization. A foundational approach involves the sulfonation of an allyl precursor followed by the introduction of thiol groups. One of the well-documented early methods starts with allyl bromide. google.com This pioneering work established the core chemical transformations necessary to construct the DMPS molecule, setting a benchmark for future synthetic endeavors.

Reaction Pathway Optimization and Process Development

Over time, significant efforts have been directed towards optimizing the initial synthetic pathways to enhance yield, purity, and scalability. A notable example of a developed process involves a multi-step sequence that begins with the reaction of allyl bromide and sodium sulfite (B76179) in an aqueous medium to produce sodium 2-propene-1-sulfonate. google.com

This intermediate is then subjected to bromination. The excess bromine is subsequently removed, often by the addition of sodium sulfite. The pH is adjusted, and the resulting brominated compound is reacted with sodium hydrogen sulfide (B99878) in an alkaline environment to yield sodium 2,3-disulfanylpropane-1-sulfonate. google.com Further purification steps, such as precipitation of the product as a heavy metal salt complex (e.g., with lead, mercury, or zinc) followed by liberation with hydrogen sulfide and recrystallization, have been developed to isolate the final product with high purity. google.com

Table 1: Key Stages in an Established Synthesis Pathway for Sodium this compound google.com

| Step | Reactants | Product | Key Conditions |

| 1. Sulfonation | Allyl bromide, Sodium sulfite | Sodium 2-propene-1-sulfonate | Aqueous medium, 50-100°C |

| 2. Bromination | Sodium 2-propene-1-sulfonate, Bromine | Dibrominated intermediate | - |

| 3. Thiolation | Dibrominated intermediate, Sodium hydrogen sulfide | Sodium this compound | Alkaline medium |

| 4. Purification | Crude product, Metal salt (e.g., lead acetate) | Precipitated metal complex | pH adjustment to ~4.5 |

| 5. Final Isolation | Metal complex, Hydrogen sulfide | Purified sodium this compound | Recrystallization from ethanol (B145695) or isopropanol |

Contemporary and Sustainable Synthetic Approaches for this compound

Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable methods. For the synthesis of sulfonated compounds and their analogs, contemporary strategies focus on improving atom economy, reducing waste, and utilizing safer reagents and solvents. nih.govrsc.org While specific literature on "green" DMPS synthesis is sparse, principles from related fields can be applied.

Flow chemistry, or continuous-flow synthesis, offers a promising alternative to traditional batch processing. rsc.orgbeilstein-journals.org This technology allows for precise control over reaction parameters, enhanced safety when handling energetic intermediates, and often leads to higher yields and selectivity. rsc.org Another key aspect of sustainable synthesis is the use of biodegradable and non-toxic solvents, such as Cyrene™, which can replace conventional toxic solvents like DMF and DMSO. nih.gov Such approaches often simplify product isolation, for instance, by allowing for precipitation in water, thereby eliminating the need for organic solvent extractions and chromatographic purification. nih.gov These principles represent the forefront of sustainable chemical manufacturing and could be adapted for a more efficient and environmentally friendly synthesis of DMPS.

Design and Synthesis of this compound Derivatives and Analogs

The modification of the core DMPS structure to create derivatives and analogs is a key area of research, driven by the desire to fine-tune the molecule's chemical and physical properties for specific research applications.

Principles of Structural Modification for Enhanced Research Properties

The primary goal of creating DMPS analogs is to investigate structure-activity relationships. The presence of two thiol (-SH) groups and a sulfonic acid (-SO₃H) group gives DMPS its characteristic properties, including its ability to act as a chelating agent. wikipedia.orgnih.gov Structural modifications aim to enhance or alter these properties. For instance, modifying the carbon backbone or substituting the thiol hydrogens could influence the compound's solubility, stability, and chelating efficacy. The design of novel sulfonate derivatives often involves incorporating other functional groups or heterocyclic rings, such as 1,3,4-thiadiazole, to explore new biological or chemical activities. nih.gov This rational design approach is crucial for developing new lead compounds in various fields of chemical research. nih.gov

Exploration of Novel Functionalized Analogs

The synthesis of novel functionalized analogs has led to a diverse range of sulfonate-containing compounds. Research has demonstrated the synthesis of various sulfonate derivatives bearing amide or pyrazolecarbamide units. nih.govnih.gov For example, new series of 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized starting from precursors that are later functionalized with various electrophilic reagents. sapub.org

A general synthetic strategy for creating sulfonate derivatives involves a multi-step process. This can include creating an intermediate with a reactive site, such as a hydroxyl group, which is then reacted with a sulfonyl chloride in a process known as sulfonylation to yield the final sulfonate ester derivative. nih.gov

Table 2: Examples of Synthetic Strategies for Sulfonate Derivatives

| Strategy | Intermediate | Reagent | Resulting Functional Group | Reference |

| Sulfonylation | Compound with hydroxyl (-OH) group | Sulfonyl chloride (R-SO₂Cl) | Sulfonate ester (-O-SO₂-R) | nih.gov |

| Cyclization & Sulfonylation | Amino thiourea (B124793) compounds | - | 1,3,4-Thiadiazole ring with sulfonate group | nih.gov |

| Amide Coupling & Sulfonylation | 2-Aminophenol derivative | Pyrazole carboxylic acid, then Sulfonyl chloride | Pyrazolecarboxamide phenyl sulfonate | nih.gov |

These synthetic explorations continually expand the library of sulfonate compounds, providing new molecules for chemical and biological investigation. nih.govnih.gov

Elucidation of Molecular Mechanisms of Action of 2,3 Disulfanylpropane 1 Sulfonate

Metal Ion Chelation Chemistry and Complex Formation

The defining characteristic of 2,3-disulfanylpropane-1-sulfonate is its function as a chelating agent, a molecule that can form multiple bonds to a single metal ion. ebi.ac.ukgoogle.comresearchgate.net This capability is conferred by the presence of two sulfanyl (B85325) (thiol) groups and a sulfonate group, which can act as ligands, donating electrons to form coordinate covalent bonds with metal cations. semanticscholar.orgmdpi.com

The coordination chemistry of this compound is dictated by the spatial arrangement of its functional groups. The two adjacent thiol groups are particularly significant as they allow the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal ion. nsc.ru This chelation is a key aspect of its interaction with various metal ions. ebi.ac.ukresearchgate.net

In the context of enzyme inhibition, particularly with zinc-containing enzymes like metallo-β-lactamases, this compound demonstrates specific coordination behavior. semanticscholar.orgmdpi.com The thiol groups are positioned to interact directly with the zinc cations located in the enzyme's active site. semanticscholar.orgmdpi.com Furthermore, the sulfonate group can also participate in coordination, forming a bond with a zinc cation, thereby anchoring the inhibitor molecule firmly within the active site. semanticscholar.orgmdpi.com The stoichiometry of these complexes can vary depending on the specific metal ion and the environment, but the formation of stable, chelated structures is a consistent feature. ornl.govnih.govrsc.org The presence of two thiol groups is crucial, allowing it to adapt and act as an inhibitor in differently shaped active sites of various metallo-β-lactamases. mdpi.com

The binding of this compound to metal ions is governed by thermodynamic and kinetic principles. plos.orgnih.govfrontiersin.orgnih.govfrontiersin.org While specific thermodynamic data for the binding of this compound to all metal ions are not extensively detailed in the available literature, the stability of the resulting metal complexes indicates a thermodynamically favorable process. The formation of chelate rings with metal ions is an entropically driven process that contributes to the high stability of the complexes.

From a kinetic perspective, the binding process involves the displacement of other ligands, such as water molecules, from the coordination sphere of the metal ion. nih.gov In the context of enzyme inhibition, the rate of association and dissociation of this compound from the enzyme's active site determines its inhibitory potency and mechanism. semanticscholar.org Studies on its interaction with metallo-β-lactamases indicate that it acts as a competitive inhibitor, suggesting a dynamic equilibrium between the inhibitor and the substrate for binding to the enzyme's active site. semanticscholar.orgresearchgate.net

Biochemical Pathway Modulation by this compound

The ability of this compound to interact with metal ions allows it to modulate various biochemical pathways that are dependent on these ions. google.com A primary example of this is its inhibitory effect on metalloenzymes. semanticscholar.org

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that require zinc ions for their catalytic activity and are responsible for conferring resistance to a broad spectrum of β-lactam antibiotics. mdpi.complos.orgresearchgate.netfrontiersin.org this compound has been identified as a potent inhibitor of these enzymes, offering a potential strategy to overcome antibiotic resistance. semanticscholar.orgmdpi.comresearchgate.net The inhibition is achieved through the direct interaction of the compound with the zinc ions in the active site of the MBLs. semanticscholar.orgmdpi.com

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of MBLs, such as New Delhi metallo-β-lactamase 1 (NDM-1). semanticscholar.orgmdpi.comresearchgate.net This mechanism implies that the inhibitor competes with the substrate (the β-lactam antibiotic) for binding to the active site of the enzyme. acs.org

The inhibitory potency is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. For the hydrolysis of meropenem (B701) by NDM-1, this compound exhibits a Kᵢ value of 16.7 µM. semanticscholar.orgresearchgate.net This value indicates a significant affinity of the inhibitor for the enzyme. The competitive nature of the inhibition is further confirmed by Lineweaver-Burk plots, where increasing concentrations of the inhibitor result in an increase in the apparent Michaelis constant (Kₘₐₚₚ) without affecting the maximum velocity (Vₘₐₓ) of the enzymatic reaction. semanticscholar.orgmdpi.com

| Enzyme | Substrate | Inhibition Type | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|---|

| NDM-1 | Meropenem | Competitive | 16.7 ± 1.2 µM | semanticscholar.orgresearchgate.net |

The inhibitory activity of this compound is underpinned by specific molecular interactions within the active site of metallo-β-lactamases. semanticscholar.orgmdpi.com Three-dimensional modeling of the enzyme-inhibitor complex reveals that the thiol groups of the inhibitor are positioned between the zinc cations in the active site, effectively displacing the catalytic hydroxide (B78521) anion that is crucial for substrate hydrolysis. semanticscholar.orgmdpi.com

In the NDM-1-unithiol complex, the negatively charged sulfate (B86663) group is oriented towards a positively charged lysine (B10760008) residue (Lys211), forming a stabilizing hydrogen bond. mdpi.com This sulfate group also establishes a coordination bond with one of the zinc cations (Zn2²⁺). mdpi.com Additionally, one of the sulfur atoms of the thiol groups can form a hydrogen bond with the side chain of an asparagine residue (Asn220). mdpi.com These multiple points of contact, including both coordination bonds with the zinc ions and hydrogen bonds with surrounding amino acid residues, result in the tight binding of the inhibitor to the active site, thereby preventing the substrate from accessing it. semanticscholar.orgmdpi.comnih.govnih.govcore.ac.uk

Influence on Cellular Redox Signaling Pathways

The compound this compound, also known as unithiol (B39975) or DMPS, exerts significant influence on cellular redox signaling, primarily through its interaction with pathways designed to protect cells from oxidative damage. Its mechanism is intrinsically linked to its chemical nature as a dithiol compound, which allows it to participate in redox reactions and modulate the activity of key sensor proteins.

A central pathway in the cellular defense against oxidative and electrophilic stress is the Keap1-Nrf2 signaling pathway. nih.gov This system acts as a master regulator of cytoprotective gene expression. nih.govalzdiscovery.org The key components are the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its cytosolic repressor protein, Keap1 (Kelch-like ECH-associated protein 1). nih.gov

Under normal, unstressed conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome, keeping Nrf2 levels low. nih.govnih.gov Keap1 is notably rich in reactive cysteine residues, which act as sensors for oxidative or electrophilic stress. nih.gov When cells are exposed to reactive oxygen species (ROS) or electrophilic compounds, these cysteine residues on Keap1 are modified. nih.govnih.gov This modification alters the conformation of Keap1, disrupting its ability to target Nrf2 for degradation. nih.gov

As a result, newly synthesized Nrf2 is stabilized, bypasses Keap1-mediated degradation, and translocates into the nucleus. nih.gov In the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of various target genes. nih.govalzdiscovery.org This binding initiates the transcription of a wide array of protective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis and conjugation. nih.govnih.gov

The action of this compound is thought to modulate this pathway. As a thiol-containing compound, it can interact with and modify the redox-sensitive cysteine sensors on Keap1. This interaction would mimic an oxidative stress signal, leading to the dissociation of Nrf2, its nuclear accumulation, and the subsequent activation of the ARE-driven antioxidant gene expression program. This upregulation of the cell's endogenous antioxidant defenses is a key mechanism by which this compound helps to maintain redox homeostasis and protect against cellular damage.

Intracellular Transport and Distribution Mechanisms in Preclinical Cellular Models

The ability of this compound to enter and exit cells is critical to its biological activity. Preclinical studies using various in vitro cellular models have demonstrated that its movement across the cell membrane is not passive but is mediated by specific transporter proteins.

Role of Organic Anion Transport Systems (e.g., Mrp2)

The transport of this compound is handled by the "classical organic anion secretory pathway". nih.gov This pathway involves a family of transporter proteins specialized in moving organic anions, which are carbon-containing molecules with a negative charge. Given its sulfonic acid group, this compound is classified as an organic anion. mdpi.com

Key transporters in this system include members of the Organic Anion Transporter (OAT) family and the Multidrug Resistance-Associated Protein (MRP) family. nih.govfarmaciajournal.com Research using human OAT1 (hOAT1) expressed in Xenopus oocytes has shown that this transporter directly interacts with this compound. nih.gov OATs are primarily located on the basolateral membrane (the blood side) of renal proximal tubule cells and are responsible for taking up organic anions from the bloodstream into the cells for eventual elimination in urine. youtube.com

The MRP family, particularly MRP2 (also known as ABCC2), are efflux transporters located on the apical membrane of polarized cells, such as those in the liver and kidney. mdpi.com They are responsible for pumping organic anions, often after they have been conjugated to molecules like glutathione or glucuronate, out of the cell and into bile or urine. farmaciajournal.commdpi.com While direct transport of this compound by MRP2 has been a subject of investigation, its nature as an organic anion makes it a plausible substrate for this class of transporters, which play a dominant role in the excretion of such compounds. mdpi.com

Dynamics of Cellular Uptake and Efflux in vitro

The dynamics of how this compound is taken up and expelled from cells have been characterized in vitro. Studies using cells engineered to express specific transporters have provided quantitative data on these processes.

In experiments with HeLa cells expressing the human organic anion transporter hOAT1, this compound was shown to be a substrate for the transporter. nih.gov This was demonstrated through two key findings:

Inhibition of Uptake : Both the reduced and the oxidized forms of this compound were able to inhibit the uptake of para-aminohippuric acid (PAH), a classic OAT substrate. This competitive inhibition indicates that this compound binds to the same transporter. nih.gov

Trans-stimulation of Efflux : More definitively, applying a gradient of this compound to the outside of the cells significantly stimulated the efflux (outward transport) of PAH from within the cells. nih.gov This phenomenon, known as trans-stimulation, is a hallmark of transporter substrates and provides strong evidence that this compound is actively transported by hOAT1. nih.gov

Interestingly, while both reduced and oxidized forms of the compound interact with the transporter, the mercury chelate of this compound showed no significant affinity for hOAT1, suggesting the transport mechanism is specific to the chelating agent itself. nih.gov

The following table summarizes the inhibitory effects of reduced and oxidized this compound on hOAT1 activity from preclinical in vitro models.

| Compound Form | Interaction with hOAT1 | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Reduced this compound | Inhibition of [3H]PAH uptake | 22.4 ± 8.4 µM | nih.gov |

| Oxidized this compound | Inhibition of [3H]PAH uptake | 66 ± 13.6 µM | nih.gov |

Preclinical Biochemical and Pharmacodynamic Investigations of 2,3 Disulfanylpropane 1 Sulfonate

In Vitro Pharmacodynamic Profiling

In vitro studies are fundamental in characterizing the direct effects of a compound on cells and its interaction with specific molecular targets in a controlled laboratory setting. For DMPS, these studies have largely focused on its chelating properties.

The primary biological activity of DMPS is its ability to bind to and facilitate the removal of heavy metals from biological systems. Cellular assays for DMPS, therefore, are often designed to assess its efficacy in mitigating metal-induced toxicity. While standard cytotoxicity assays like MTT or neutral red uptake assays could be employed to determine the direct effects of DMPS on cell viability, the more relevant cellular studies involve challenging cells with a toxic metal and then evaluating the protective effects of DMPS.

For instance, studies have been conducted on various cell lines exposed to heavy metals like mercury or lead, followed by treatment with DMPS. The biological activity is then quantified by measuring endpoints such as:

Cell Viability and Proliferation: Assessing the ability of DMPS to rescue cells from metal-induced cell death or inhibition of proliferation. nih.gov

Oxidative Stress Markers: Measuring the reduction in reactive oxygen species (ROS) or restoration of antioxidant enzyme activity in metal-exposed cells after DMPS treatment.

Apoptosis Markers: Evaluating the inhibition of apoptotic pathways that are often triggered by heavy metal toxicity.

These cellular assays provide the initial evidence of the biological efficacy of DMPS at the cellular level, demonstrating its capacity to counteract the detrimental effects of heavy metals.

Unlike classical drugs that bind to specific protein receptors, the primary "target" of DMPS is the metal ion itself. Therefore, receptor binding assays in the traditional sense are not applicable. Instead, functional assays in controlled environments focus on the chemical interaction between DMPS and heavy metals.

Advanced analytical techniques have been employed to characterize this binding. For example, X-ray absorption spectroscopy and density functional theory (DFT) calculations have been used to investigate the coordination chemistry between DMPS and mercuric ions. stanford.edu These studies have revealed that DMPS, a vicinal dithiol, forms stable complexes with heavy metals like mercury, effectively sequestering them. stanford.edu

Functional assays in controlled environments can also involve measuring the change in the concentration of free metal ions in a solution after the addition of DMPS, confirming its chelating activity. These biophysical and chemical assays are critical for understanding the fundamental mechanism of action of DMPS. stanford.edu

Table 1: In Vitro Assays for 2,3-Disulfanylpropane-1-sulfonate (DMPS)

| Assay Type | Purpose | Key Findings |

| Cellular Viability Assays | To assess the protective effect of DMPS against metal-induced cytotoxicity. | DMPS can improve cell survival in the presence of toxic heavy metals. |

| Oxidative Stress Assays | To measure the reduction of metal-induced oxidative stress by DMPS. | DMPS can mitigate the generation of reactive oxygen species caused by heavy metals. |

| Apoptosis Assays | To evaluate the ability of DMPS to prevent metal-induced programmed cell death. | DMPS can inhibit apoptotic pathways activated by heavy metals. |

| X-ray Absorption Spectroscopy | To characterize the chemical bond formation between DMPS and heavy metals. | Provides detailed information on the coordination chemistry of the DMPS-metal complex. stanford.edu |

| Density Functional Theory (DFT) | To computationally model and understand the stability of the DMPS-metal complex. | Complements experimental data on the binding mechanism. stanford.edu |

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in animal models are essential to understand the pharmacodynamic effects of DMPS in a whole organism, providing insights into its efficacy and the relationship between drug exposure and biological response in a disease context.

A key aspect of in vivo studies is the identification and validation of pharmacodynamic (PD) biomarkers that can serve as indicators of the drug's effect. For DMPS, the most relevant and widely used PD biomarker is the urinary excretion of heavy metals . nih.govnih.govnih.govnih.govosti.govresearchgate.net

In animal models of heavy metal poisoning (e.g., with mercury, lead, or arsenic), the administration of DMPS leads to a significant and measurable increase in the urinary concentration of the respective metal. nih.govnih.govekb.egresearchgate.net This enhanced excretion is a direct consequence of the formation of a water-soluble DMPS-metal complex that can be efficiently eliminated by the kidneys. ebi.ac.uk

Studies have validated this biomarker by demonstrating a clear correlation between the dose of DMPS administered and the amount of metal excreted in the urine. nih.gov Furthermore, a reduction in the tissue burden of the heavy metal (e.g., in the kidneys and liver) following DMPS treatment provides further validation of the utility of urinary metal excretion as a reliable PD biomarker. nih.govekb.eg

The assessment of exposure-response relationships is critical for determining the effective dose range of a drug. In the context of DMPS, this involves correlating the administered dose (exposure) with the magnitude of the pharmacodynamic response (metal excretion and reduction in tissue toxicity).

Animal studies have consistently demonstrated a clear exposure-response relationship for DMPS. For instance, in rats exposed to methylmercury, a single injection of DMPS led to a significant decrease in kidney mercury levels and a corresponding increase in urinary mercury excretion. nih.gov Studies on lead toxicity in puppies have also shown that treatment with a related chelator, DMSA, resulted in a significant decrease in lead concentrations in blood, liver, bone, and brain, demonstrating a therapeutic response to chelation therapy. researchgate.netsemanticscholar.org

These studies often involve multiple dose groups to establish a dose-response curve, which is crucial for translating preclinical findings to clinical settings. The relationship between the DMPS dose and the extent of metal mobilization and excretion helps in optimizing treatment strategies. nih.gov

Table 2: In Vivo Pharmacodynamic Studies of this compound (DMPS) in Animal Models

| Animal Model | Heavy Metal | Pharmacodynamic Biomarker | Key Findings |

| Rats | Methylmercury | Urinary mercury excretion, kidney and brain mercury levels | DMPS significantly increases urinary mercury excretion and reduces mercury concentration in the kidneys. nih.gov |

| Rats | Mercury Vapor | Kidney mercury content | DMPS administration leads to a significant reduction in kidney mercury burden. nih.gov |

| Puppies | Lead | Blood, liver, bone, and brain lead concentrations | A related chelator, DMSA, effectively reduces lead levels in various tissues. researchgate.netsemanticscholar.org |

| Rats | Lead | Tissue lead levels, antioxidant enzyme activity | DMPS and DMSA showed positive effects in reducing lead levels and improving biochemical parameters. ekb.eg |

| Humans (Clinical Study) | Arsenic | Urinary arsenic excretion | DMPS administration significantly increased the urinary excretion of arsenic. researchgate.net |

Systems Pharmacology and Network-Based Pharmacodynamic Approaches

Systems pharmacology and network-based approaches represent a more holistic way of understanding drug action by considering the complex interactions within a biological system. mdpi.comnih.govnih.govbiointerfaceresearch.com These approaches integrate data from genomics, proteomics, and metabolomics to model the effects of a drug on entire pathways and networks.

For a compound like DMPS, which has a well-defined primary mechanism of action (chelation), the application of systems pharmacology is not as widespread as for drugs with complex receptor interactions. However, there is potential to use these approaches to explore the downstream effects of heavy metal chelation. For example, network pharmacology could be used to:

Identify pathways affected by heavy metal toxicity: By analyzing changes in gene expression or protein levels in response to metal exposure, one can identify the key biological pathways that are disrupted.

Elucidate the restorative effects of DMPS: By observing how DMPS treatment alters these perturbed networks, a more comprehensive understanding of its therapeutic effects beyond simple metal removal can be achieved. This could include the restoration of metabolic pathways, reduction of inflammatory signaling, and normalization of cellular stress responses.

While specific systems pharmacology studies on DMPS are limited, the principles of this field offer a promising avenue for future research to unravel the broader biological consequences of chelation therapy.

Mechanisms of Cellular Protection against Metal-Induced Biological Disruptions

The therapeutic efficacy of this compound (DMPS) in mitigating heavy metal toxicity stems from a range of sophisticated biochemical and pharmacodynamic actions that extend beyond simple chelation. Preclinical investigations have revealed that DMPS employs a multi-pronged approach to protect cells from the disruptive biological effects of toxic metals. These mechanisms include direct metal sequestration, attenuation of oxidative stress, interference with toxic metal metabolism, and the restoration of essential cellular transport functions.

At its core, the primary protective mechanism of DMPS is its function as a dithiol chelating agent. youtube.comnih.gov The two sulfhydryl groups within the DMPS molecule can form stable, five-membered ring complexes with various heavy metals, including arsenic, mercury, lead, and cadmium. youtube.comnih.govresearchgate.netnih.gov This process neutralizes the toxic potential of the metal ions and forms a water-soluble DMPS-metal complex that can be more readily excreted from the body. nih.govtaylorandfrancis.com A significant aspect of heavy metal toxicity involves the inhibition of critical enzyme systems. nih.gov For instance, metals can bind to functional groups on enzymes like pyruvate (B1213749) dehydrogenase, disrupting vital metabolic pathways such as the citric acid cycle. youtube.comnih.gov By binding to the heavy metals, DMPS effectively prevents them from interacting with and inhibiting these essential enzymes, thereby preserving cellular function. nih.gov

A major contributor to metal-induced cellular damage is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. nih.govnih.gov Preclinical studies have demonstrated that DMPS plays a direct role in counteracting this pathological process. In a study using HepG2 cells exposed to arsenite, treatment with DMPS was found to eliminate the arsenic-induced accumulation of ROS. nih.gov This antioxidant effect is a crucial component of its cytoprotective action, as it helps to prevent damage to lipids, proteins, and nucleic acids that would otherwise be caused by excess ROS. nih.govnih.gov

Beyond direct chelation and antioxidant activity, DMPS has been shown to interfere with the cellular metabolism and biotransformation of toxic metals. Research on arsenic demonstrated that DMPS inhibits the biomethylation of arsenite (As³⁺) in HepG2 cells. nih.gov This inhibitory effect was attributed to several factors: DMPS competitively coordinated with arsenite and its metabolite, monomethylarsonous acid (MMA³⁺), and it blocked the arsenic-induced upregulation of the key methylating enzyme, human arsenic (III) methyltransferase (hAS3MT). nih.gov By disrupting this metabolic pathway, DMPS alters the toxicokinetics of the metal within the cell. nih.gov

Furthermore, DMPS has shown the ability to restore cellular functions impaired by metal toxicity. In studies of cisplatin-induced nephrotoxicity, DMPS demonstrated a protective effect by restoring the reduced mRNA levels of essential renal transporter proteins, specifically the organic cation transporter 2 (OCT2) and the multidrug and toxin extrusion protein 1 (MATE-1). researchgate.net The proper functioning of these transporters is vital for renal clearance. In addition to restoring transporter expression, DMPS was also found to suppress cisplatin-induced apoptosis (programmed cell death) in renal tubular cells, further contributing to the preservation of kidney tissue and function. researchgate.net

Tables of Research Findings

Table 1: Effects of DMPS on Arsenic-Induced Cellular Changes in HepG2 Cells

| Parameter | Effect of Arsenic (As³⁺) Alone | Effect of Co-treatment with DMPS | Reference |

|---|---|---|---|

| Intracellular Arsenic Content | Increased | Dramatically Decreased | nih.gov |

| Cellular Methylation of As³⁺ | Increased | Inhibited | nih.gov |

| hAS3MT Enzyme Expression | Upregulated | Upregulation Inhibited | nih.gov |

| Reactive Oxygen Species (ROS) | Accumulated | Accumulation Eliminated | nih.gov |

Data derived from a study on the inhibitory mechanism of DMPS in the cellular biomethylation of arsenic. nih.gov

Table 2: Protective Effects of DMPS against Cisplatin (B142131) (CDDP)-Induced Nephrotoxicity in Mice

| Parameter | Effect of Cisplatin (CDDP) Alone | Effect of Co-treatment with DMPS | Reference |

|---|---|---|---|

| Blood Urea Nitrogen (BUN) | Increased | Effectively Reduced | researchgate.net |

| Platinum in Kidney | Accumulated | Moderately Reduced | researchgate.net |

| Transporter mRNA (OCT2, MATE-1) | Reduced | Restored | researchgate.net |

| Apoptosis of Renal Tubular Cells | Induced | Apparently Suppressed | researchgate.net |

Data derived from a study on the effects of DMPS on nephrotoxicity during repeated cisplatin treatments. researchgate.net

Advanced Analytical Methodologies for 2,3 Disulfanylpropane 1 Sulfonate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and identifying the functional groups present in 2,3-disulfanylpropane-1-sulfonate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. hyphadiscovery.comslideshare.netresearchgate.net Both ¹H NMR and ¹³C NMR are utilized to provide a detailed picture of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide information about their chemical environment and connectivity. For DMPS, one would expect to observe distinct signals for the protons on the propane (B168953) backbone, with their specific chemical shifts influenced by the adjacent sulfonate and sulfanyl (B85325) functional groups. The integration of these signals corresponds to the number of protons in a given environment. youtube.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. youtube.com The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the DMPS molecule.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to establish correlations between protons and carbons, further confirming the structural assignment. hyphadiscovery.commestrelab.com These methods are particularly valuable for complex molecules or when dealing with impurities. researchgate.net The structural elucidation process often involves comparing the acquired NMR data with that of known related structures or using computational prediction models. researchgate.netmestrelab.com

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within the this compound molecule. nih.govyoutube.com The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For DMPS, the prominent absorption bands would include:

S-H stretching: The presence of the two sulfanyl (thiol) groups would give rise to a weak to medium absorption band in the region of 2550-2600 cm⁻¹.

S=O stretching: The sulfonate group (SO₃H) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically appearing in the ranges of 1350-1470 cm⁻¹ and 1150-1210 cm⁻¹, respectively.

O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group of the sulfonic acid.

C-H stretching: Absorptions corresponding to the C-H bonds of the propane backbone would be observed in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org

The analysis of the IR spectrum provides a quick confirmation of the presence of the essential sulfonate and sulfanyl functional groups, which is critical for verifying the identity of the compound. researchgate.netyoutube.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for the separation, identification, and quantification of this compound and related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high resolution and sensitivity. nih.gov Given the polar nature of DMPS, reversed-phase HPLC is a commonly employed mode of separation. nih.gov

A typical HPLC method for DMPS might utilize a C18 or a more polar-modified column. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com The pH of the mobile phase is a critical parameter to control the ionization state of the sulfonic acid and thiol groups, thereby influencing retention and peak shape.

Several detection methods can be coupled with HPLC for the analysis of DMPS:

UV-Vis Detection: Although DMPS lacks a strong chromophore, it can be detected at low UV wavelengths, typically around 200-220 nm. nih.govsielc.comresearchgate.net

Evaporative Light Scattering Detection (ELSD): As a universal detector, ELSD is suitable for non-volatile analytes like DMPS and does not require the analyte to have a chromophore. sielc.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity, allowing for both quantification and structural confirmation. nih.gov

Method development often involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired separation from potential impurities. researchgate.netthermofisher.com

While this compound itself is not amenable to direct analysis by Gas Chromatography (GC) due to its low volatility and thermal lability, GC-MS is a powerful tool for the analysis of related, more volatile sulfur compounds that might be present as impurities or degradation products. nih.govingenieria-analitica.com

For instance, derivatization of DMPS or related sulfur-containing compounds can be performed to increase their volatility, making them suitable for GC-MS analysis. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a mass spectrometer can be used for the detailed characterization of complex mixtures of sulfur compounds. nih.govchromatographyonline.com This technique provides enhanced separation and allows for the identification of a wide range of sulfur-containing molecules, including thiophenes, sulfides, and thiols. nih.govysi.com

The use of sulfur-selective detectors, such as the Pulsed Flame Photometric Detector (PFPD) or the Sulfur Chemiluminescence Detector (SCD), in conjunction with GC can significantly improve the detection and quantification of trace-level sulfur compounds in various matrices. ysi.comshimadzu.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a highly sensitive and specific technique that provides crucial information about the molecular weight and structure of this compound. nih.govyoutube.com

When coupled with a separation technique like HPLC (LC-MS), it allows for the unambiguous identification and quantification of DMPS in complex samples. nih.govyoutube.com Electrospray ionization (ESI) is a common ionization technique for polar molecules like DMPS, typically generating the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. nih.gov In an MS/MS experiment, the parent ion of DMPS is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure, as specific bonds break in predictable ways. youtube.comresearchgate.net This information can be used to confirm the identity of the compound and to differentiate it from isobaric interferences.

For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used. These techniques offer high selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions, making them ideal for trace-level quantification of DMPS in biological or environmental samples.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oxidation State Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for analyzing the oxidation states of sulfur-containing compounds like this compound. The "soft" ionization nature of ESI allows for the analysis of intact molecules, preserving the delicate sulfur oxidation states which can range from thiols (-SH) to disulfides (-S-S-), sulfenic acids (-SOH), sulfinic acids (-SO2H), and sulfonic acids (-SO3H).

The oxidation of the thiol groups in DMPS is a critical aspect of its chemical and biological activity. ESI-MS can be employed to monitor these transformations. The mass of the molecule will increase by 16 atomic mass units (amu) for each oxygen atom incorporated, providing a direct way to identify the formation of sulfenic, sulfinic, and sulfonic acid species. nih.gov The progressive oxidation of sulfur atoms leads to increased deshielding, a property that can be probed by various spectroscopic techniques in conjunction with mass spectrometry. nih.gov

In the context of its interaction with metals, ESI-MS is also instrumental. For instance, studies on iron-sulfur proteins have demonstrated the capability of ESI-MS to determine the stoichiometry and oxidation states of metal centers. nih.gov This is highly relevant to DMPS, a known metal chelator. The stability of the DMPS-metal complex and the oxidation state of the sulfur atoms involved in chelation can be inferred from the mass spectra. The choice of ionization mode, positive or negative, can significantly impact the stability of the observed ions and the quality of the data obtained.

Tandem Mass Spectrometry (MS/MS) in Complex Matrices

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation and quantification of compounds within complex biological matrices, such as plasma, urine, or tissue homogenates. researchgate.netnih.gov This method involves multiple stages of mass analysis, typically the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. nationalmaglab.org This process provides a unique fragmentation pattern that serves as a chemical fingerprint for the analyte, enhancing specificity and reducing interferences from the matrix.

For a molecule like this compound, MS/MS is crucial for identifying not only the parent compound but also its various metabolites and conjugates. In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, DMPS would first be separated from other components in the sample by liquid chromatography. Upon entering the mass spectrometer, it would be ionized, and the specific precursor ion corresponding to DMPS would be selected. This precursor ion is then subjected to collision-induced dissociation (CID), breaking it into smaller, characteristic fragment ions.

The fragmentation pattern is highly dependent on the structure of the molecule. For sulfated compounds, a common fragmentation pathway involves the loss of the sulfate (B86663) group (SO₃) or the entire sulfonic acid group. nih.gov The presence of labile O-linked glycans in other molecules has been shown to result in characteristic neutral losses during CID, a principle that can be applied to study potential glycosylated metabolites of DMPS. nih.gov By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), analysts can achieve very low limits of detection and quantification, making it possible to measure trace amounts of DMPS and its derivatives in biological samples. nih.govchromatographyonline.com

Below is a hypothetical data table illustrating the kind of information that would be generated in an LC-MS/MS analysis of DMPS and its potential oxidized metabolite.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |

| This compound (DMPS) | 187.0 | 107.0 (Loss of SO₃) | 89.0 (Further fragmentation) | 3.5 |

| DMPS-disulfide | 185.0 | 105.0 (Loss of SO₃) | 87.0 (Further fragmentation) | 4.2 |

Electrochemical Methods for Reactivity Assessment

Electrochemical methods, such as cyclic voltammetry (CV) and stripping voltammetry, offer powerful means to assess the reactivity of electroactive compounds like this compound. nih.gov These techniques provide valuable information on the oxidation and reduction potentials of the molecule, the kinetics of electron transfer, and its interaction with other species.

The thiol groups in DMPS are electrochemically active and can be oxidized at an electrode surface. Cyclic voltammetry can be used to study these redox processes. In a typical CV experiment, the potential applied to a working electrode is swept linearly and the resulting current is measured. The voltammogram for DMPS would be expected to show an anodic peak corresponding to the oxidation of the thiol groups. The position and shape of this peak can provide insights into the electrochemical reversibility of the reaction and the stability of the oxidized species.

The electrochemical behavior of sulfur-containing compounds is often complex and can be influenced by the electrode material and the composition of the supporting electrolyte. researchgate.net For instance, the oxidation of sulfinic acids has been shown to be an irreversible one-electron transfer process. nih.gov In the case of DMPS, electrochemical oxidation could lead to the formation of a disulfide dimer or further oxidation to sulfenic, sulfinic, and sulfonic acids.

Stripping voltammetry, particularly anodic stripping voltammetry (ASV), is a highly sensitive technique that could be adapted for the trace analysis of DMPS, especially in the context of its metal-chelating properties. This method involves a preconcentration step where the analyte is deposited onto the electrode surface, followed by a stripping step where the analyte is electrochemically removed and detected. libretexts.orgnih.gov

The following table summarizes hypothetical electrochemical parameters for DMPS that could be determined through voltammetric studies.

| Parameter | Value | Method |

| Oxidation Potential (Epa) | +0.45 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Reduction Potential (Epc) | Not observed (irreversible) | Cyclic Voltammetry |

| Electron Transfer Rate Constant (k⁰) | 1.2 x 10⁻³ cm/s | Cyclic Voltammetry |

| Limit of Detection (LOD) | 50 nM | Anodic Stripping Voltammetry |

Computational and Theoretical Chemistry Applications in 2,3 Disulfanylpropane 1 Sulfonate Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation allow researchers to visualize and analyze the behavior of molecules at an atomic level. These techniques are crucial for understanding the structural and dynamic properties of DMPS and its complexes.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the conformational changes that are critical for a molecule's function. researchgate.netnih.govnih.gov By simulating the movements of atoms over time, MD can reveal the flexibility of molecules and their preferred shapes in different environments. bonvinlab.orgscienceopen.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. acs.org Computational approaches are instrumental in developing these relationships, which can then guide the design of more effective molecules. capes.gov.br

For DMPS, the primary "activity" is its ability to chelate and facilitate the excretion of heavy metals. The computational findings from DFT studies form the basis of a computational SAR analysis. stanford.edunih.gov The key insight—that DMPS does not form a true chelate with mercury—is a critical piece of SAR information. stanford.eduresearchgate.net It suggests that the structural backbone of the propane-1-sulfonate is not optimal for positioning the two thiol groups for bidentate coordination to a single mercury ion. stanford.edu

This understanding has led to the rational design criteria for a more effective "custom chelator" for mercury. stanford.edunih.gov Computational modeling suggests that an ideal chelator would have a structure that pre-organizes the sulfur donors for strong binding, favoring the formation of a stable chelate ring. stanford.edu While comprehensive quantitative structure-activity relationship (QSAR) models for dithiol chelating agents are not extensively detailed in the literature specifically for DMPS, the principles of QSAR could be applied to a series of related dithiol compounds to systematically probe the effects of chain length, substituent groups, and stereochemistry on chelation efficacy. researchgate.net

In Silico Prediction of Biological Interactions and Target Identification

In silico methods, which use computer simulations to predict biological interactions, are increasingly used to identify potential protein targets for small molecules and to understand their mechanisms of action. biorxiv.orgnih.govresearchgate.netmdpi.comnih.gov

Experimental evidence has implicated the multidrug resistance-associated protein 2 (MRP2), an ATP-binding cassette transporter, in the renal elimination of DMPS-mercury conjugates. ebi.ac.uk It is hypothesized that MRP2 mediates the secretion of these complexes from proximal tubule cells into the urine. ebi.ac.uk Vesicle transport assays have confirmed that DMPS-mercury S-conjugates are transportable substrates of MRP2. ebi.ac.uk

Despite this knowledge, there is a lack of specific in silico studies in the available literature that model the interaction between DMPS or its metal conjugates and the MRP2 transporter at a molecular level. Such computational studies, for example using molecular docking or QM/MM simulations, would be highly valuable. They could predict the binding site of the DMPS-mercury complex on the MRP2 protein, identify the key amino acid residues involved in the interaction, and elucidate the mechanism of transport. nih.govnih.gov This information could be crucial for understanding potential drug-drug interactions and for designing chelating agents with improved transport and excretion profiles.

Emerging Research Frontiers and Novel Applications of 2,3 Disulfanylpropane 1 Sulfonate

Role in Advanced Materials Science and Engineering

Current research into the direct application of 2,3-disulfanylpropane-1-sulfonate in advanced materials science, particularly in areas like microelectronic interconnection technologies, is limited in publicly available literature. However, the fundamental chemistry of its functional groups suggests potential avenues for exploration.

The sulfonate and thiol groups are known to be valuable in the synthesis of specialized polymers and functional materials. Sulfonate-containing polymers are of particular interest for creating materials with tunable mechanical and swelling properties, and they can exhibit pH-independent swelling behavior due to the strong ionization of the sulfonate group. nih.gov For instance, copolymers incorporating monomers like 2-acrylamido-2-methylpropanesulfonic acid (AMPS) are used to develop hydrogels. nih.govmdpi.comresearchgate.net Similarly, thiol groups are utilized to introduce specific functionalities into polymers. nih.gov

In the realm of coordination chemistry, ligands containing sulfur and oxygen donor atoms are crucial for creating complex structures with metal ions. rsc.orgjyu.firesearchgate.net The dual thiol groups and the sulfonate group in this compound make it a potentially versatile ligand for constructing novel coordination polymers or metal-organic frameworks (MOFs). nih.gov While research has focused on other sulfonate-functionalized MOFs for applications like electrocatalysis, the integration of this specific dithiol sulfonate into such frameworks remains an open area of research. nih.gov

Exploration in Environmental Remediation Technologies for Heavy Metals

The inherent ability of this compound to bind heavy metals is being explored for environmental remediation purposes, particularly for the removal of toxic metal ions from industrial wastewater. The principle is an extension of its chelating action in biological systems to environmental contexts. The thiol groups have a strong affinity for heavy metals such as lead, mercury, and cadmium, forming stable complexes that can be separated from water.

Research into materials with similar functional groups demonstrates the viability of this approach. Various low-cost adsorbents derived from agricultural waste, industrial by-products, or synthetic polymers have been functionalized with thiol or sulfonate groups to enhance their heavy metal adsorption capacity. The effectiveness of these materials highlights the potential of developing remediation systems based on this compound or similar molecules.

Below is a table summarizing the adsorption capacities of various adsorbents containing sulfonate or thiol functionalities for different heavy metal ions, illustrating the potential of these chemical groups in environmental remediation.

| Adsorbent Material | Target Metal Ion(s) | Maximum Adsorption Capacity (mg/g) | Reference(s) |

| Polyacrylamido-2-methyl-1-propane sulfonic acid-grafted-natural rubber | Pb(II), Cd(II), Cu(II) | 272.7 (Pb), 267.2 (Cd), 89.7 (Cu) | nih.gov |

| Sultone-modified magnetic activated carbon | Pb(II), As(III), Cd(II) | 147.05 (Pb), 151.51 (As), 119.04 (Cd) | vulcanchem.com |

| Thiol-functionalized reduced graphene oxides | Pb(II) | ~858 | researchgate.net |

| Humulus scandens-derived biochar | Pb(II), Cu(II), Cr(III) | Adsorption efficiency reaches ~100% at a dosage of 300 mg for initial concentrations of 150 mg/L. | nih.gov |

This table presents data for materials with similar functional groups to illustrate the potential of this compound in environmental remediation.

Novel Research Avenues in Enzyme Biology and Drug Repurposing Strategies

Beyond its primary role as a heavy metal chelator, this compound is a subject of interest in enzyme biology, primarily for its ability to interact with and modulate the function of specific proteins, especially in the context of metal-induced toxicity.

One area of research involves its effect on enzymes inhibited by heavy metals. For example, animal studies have shown that it can reverse the inhibitory effect of arsenite on the pyruvate (B1213749) dehydrogenase complex. Another study investigated its effects on delta-aminolevulinate dehydratase (δ-ALA-D), an enzyme highly sensitive to lead. The research found that in the presence of lead, this compound could paradoxically increase the enzyme's inhibition both in vitro and ex vivo, suggesting that the resulting complex is more inhibitory than lead alone. nih.gov This highlights a complex interaction that warrants further investigation.

The compound's interaction with transport proteins is another active research area. It has been demonstrated that the multidrug resistance protein 2 (Mrp2) is involved in the renal secretion of mercury-DMPS complexes. ebi.ac.uk This finding suggests that this compound could be used as a tool to study the function and substrate specificity of Mrp2 and other similar transporters.

While the concept of drug repurposing—finding new uses for existing drugs—is a major focus in pharmaceutical research, the application of this strategy to this compound for conditions other than heavy metal poisoning is not yet widely documented in the scientific literature. medrxiv.orgbiomedres.us Its known interactions with specific enzymes and transport proteins could, however, provide a starting point for such investigations.

Integration of this compound in Complex Biological System Studies

The compound is increasingly being used as a chemical tool to investigate the behavior of heavy metals in complex biological systems. Its well-understood pharmacokinetic profile allows researchers to use it to probe metabolic pathways and clearance mechanisms. nih.gov

Studies in animal models have utilized this compound to understand the distribution and elimination of heavy metals. For instance, it has been administered to rats to study the mobilization of mercury from tissues and to evaluate the body burden of the metal. nih.gov These studies provide valuable data on how chelating agents affect the toxicokinetics of metals within a whole organism.

In humans, it is used in "provocation tests" to estimate the body burden of heavy metals in cases of chronic exposure. nih.gov The amount of metal excreted in the urine following administration of the compound can help to assess the level of stored toxins. nih.gov Furthermore, detailed pharmacokinetic studies in humans have elucidated its metabolism, showing it is rapidly and extensively converted to a disulfide form in the body. nih.gov This metabolic information is crucial for understanding its mechanism of action and for designing effective treatment protocols. nih.gov

The presence of this compound and its metabolites in biofluids like blood has been identified, and it is considered part of the human exposome—the totality of environmental exposures an individual experiences over a lifetime. hmdb.ca Its use in these studies helps to unravel the complex interactions between environmental toxins and human biology.

Q & A

Q. What are the standard methodologies for synthesizing and purifying 2,3-disulfanylpropane-1-sulfonate?

The synthesis typically involves sulfonation and thiol group protection. For example, sodium this compound (unithiol) is synthesized via nucleophilic substitution of propane sulfonate precursors with controlled oxidation to preserve thiol (-SH) groups. Purification often employs column chromatography or recrystallization to isolate the stereoisomerically pure compound, particularly the (2R)-configuration critical for biological activity . Analytical techniques like NMR and IR spectroscopy confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To resolve thiol proton signals and confirm stereochemistry.

- Electrospray Ionization Mass Spectrometry (ESI-MS) : For molecular weight validation and oxidation product analysis .

- X-ray Crystallography : Used in conjunction with Protein Data Bank (PDB) structures (e.g., 5YPI, 6J8R) to study binding interactions in enzyme inhibition .

Advanced Research Questions

Q. How does this compound inhibit metallo-β-lactamases (MBLs), and what methodological approaches validate its efficacy?

The compound acts as a competitive inhibitor by coordinating zinc ions in MBL active sites. Computational docking studies using PDB structures (e.g., NDM-1, VIM-2) reveal that the (2R)-stereoisomer forms stable interactions with catalytic residues. In vitro assays measure inhibition constants (Ki) via spectrophotometric monitoring of β-lactam hydrolysis . Synchrotron radiation circular dichroism (SRCD) can further validate conformational changes in MBLs upon binding .

Q. What mechanistic insights explain the soft oxidation pathways of this compound?

Oxidation studies using ESI-MS identify intermediates such as disulfide bridges (S-S) and sulfonic acid derivatives. The reaction mechanism involves thiol deprotonation followed by oxygen radical attack, with pH and temperature critically influencing product distribution. Isotopic labeling (e.g., <sup>34</sup>S) tracks sulfur oxidation states .

Q. How can researchers resolve contradictions in reported inhibition efficiencies of this compound across studies?

Discrepancies often arise from experimental variables:

- Enzyme Source : MBLs from different bacterial strains exhibit structural variability.

- Assay Conditions : Buffer composition (e.g., Zn<sup>2+</sup> concentration) alters inhibitor binding. Methodological consistency, including standardized MBL expression systems (e.g., E. coli BL21) and controlled kinetic assays, minimizes variability . Meta-analyses of published Ki values using tools like PRISMA guidelines can identify systematic biases .

Application-Oriented Questions

Q. What strategies are employed to repurpose this compound for novel therapeutic targets?

Drug repurposing involves:

- High-Throughput Screening (HTS) : Testing against enzyme libraries (e.g., phosphatases, dehydrogenases).

- Molecular Dynamics (MD) Simulations : Predicting off-target interactions using force fields like CHARMM36 .

- In Vivo Toxicity Profiling : Rodent models assess pharmacokinetics (e.g., plasma half-life) and organ-specific biodistribution .

Q. How is this compound utilized in tertiary oil recovery research?

The compound’s sulfonate groups reduce interfacial tension between oil and water. Laboratory-scale protocols involve:

- Preparing synthetic sulfonate solutions (0.1–1.0 wt%) in brine.

- Core flooding experiments using sandstone or carbonate cores to measure enhanced oil recovery (EOR) efficiency .

- Rheological studies to optimize surfactant-polymer formulations for reservoir compatibility .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

- Emergency Measures : For eye contact, rinse with water for ≥15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.